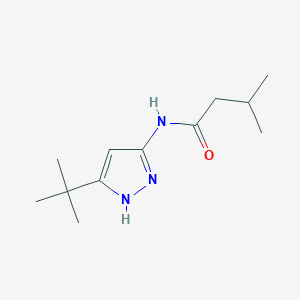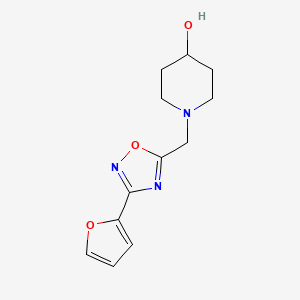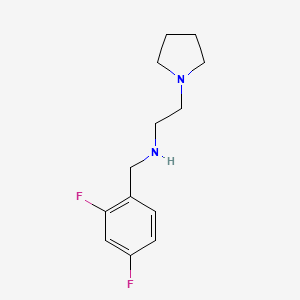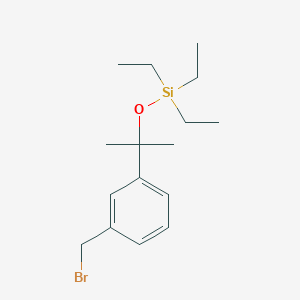
n-(3-(Tert-butyl)-1h-pyrazol-5-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-3-methylbutanamide: is an organic compound featuring a pyrazole ring substituted with a tert-butyl group at the 3-position and a 3-methylbutanamide moiety at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-3-methylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the 3-Methylbutanamide Moiety: The final step involves the acylation of the pyrazole ring with 3-methylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the carbonyl group in the 3-methylbutanamide moiety, converting it to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-methylbutanamide
- N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-4-methylbutanamide
Comparison:
- Structural Differences: The position of the methyl group in the butanamide moiety varies among these compounds.
- Reactivity: The reactivity can differ based on the steric and electronic effects imparted by the different substituents.
- Applications: While all these compounds may have similar applications, their specific properties and effectiveness can vary, making each unique in its own right.
Eigenschaften
Molekularformel |
C12H21N3O |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H21N3O/c1-8(2)6-11(16)13-10-7-9(14-15-10)12(3,4)5/h7-8H,6H2,1-5H3,(H2,13,14,15,16) |
InChI-Schlüssel |
OFRCVDOWQMCXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NC1=NNC(=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)









![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
